Cas no 947-65-9 (Methyl 2-hydroxy-1-naphthoate)

Methyl 2-hydroxy-1-naphthoate structure
Methyl 2-hydroxy-1-naphthoate structure
اسم المنتج:Methyl 2-hydroxy-1-naphthoate
كاس عدد:947-65-9
وسط:C12H10O3
ميغاواط:202.206003665924
MDL:MFCD00454146
CID:83247
PubChem ID:598533

Methyl 2-hydroxy-1-naphthoate الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Methyl 2-hydroxy-1-naphthoate
    • 2-Hydroxy-1-naphthoic acid methyl ester
    • methyl 2-hydroxynaphthalene-1-carboxylate
    • Methyl-2-hydroxy-1-naphthalene carboxylate
    • Methyl 2-hydroxynaphthalenecarboxylate
    • 1-Naphthoic acid, 2-hydroxy-, methyl ester (6CI, 7CI, 8CI)
    • 2-Hydroxy-1-carbomethoxynaphthalene
    • 2-Hydroxynaphthalene-1-carboxylic acid methyl ester
    • Methyl 2-hydroxy-1-naphthalenecarboxylate
    • DTXSID80344651
    • Q63409393
    • 1-Naphthalenecarboxylic acid, 2-hydroxy-, methyl ester
    • 2-Hydroxy-naphthoic acid, methyl ester
    • AC-24990
    • CS-0097856
    • AKOS002945292
    • AS-7015
    • 947-65-9
    • Oprea1_467520
    • SY021463
    • 2-hydroxy-naphthalene-1-carboxylic acid methyl ester
    • Methyl 2-hydroxy-1-naphthoate #
    • SCHEMBL1638703
    • DB-057529
    • MFCD00454146
    • MDL: MFCD00454146
    • نواة داخلي: 1S/C12H10O3/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-7,13H,1H3
    • مفتاح Inchi: LEENMPKUUNPLHM-UHFFFAOYSA-N
    • ابتسامات: O=C(C1C2C(=CC=CC=2)C=CC=1O)OC

حساب السمة

  • نوعية دقيقة: 202.06300
  • النظائر كتلة واحدة: 202.062994
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 1
  • عدد مستقبلات الهيدروجين بوند: 3
  • عدد الذرات الثقيلة: 15
  • تدوير ملزمة العد: 2
  • تعقيدات: 239
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 0
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: 3.2
  • طوبولوجي سطح القطب: 46.5
  • tautomeric العد: 4
  • تهمة السطحية: 0

الخصائص التجريبية

  • اللون / الشكل: Not determined
  • كثيف: 1.264±0.06 g/cm3 (20 ºC 760 Torr),
  • نقطة انصهار: 80 ºC
  • نقطة الغليان: 330.5℃/760mmHg
  • نقطة الوميض: 142.5°C
  • انكسار: 1.642
  • الذوبان: Very slightly soluble (0.12 g/l) (25 º C),
  • بسا: 46.53000
  • لوغب: 2.33200
  • الذوبان: Not determined

Methyl 2-hydroxy-1-naphthoate أمن المعلومات

Methyl 2-hydroxy-1-naphthoate بيانات الجمارك

  • رمز النظام المنسق:2918290000
  • بيانات الجمارك:

    China Customs Code:

    2918290000

    Overview:

    2918290000 Other carboxylic acids and anhydrides containing phenolic groups but not other oxy groups\Acyl halide\Peroxides and peroxyacids and their derivatives.Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods).VAT:17.0%.Tax refund rate:9.0%.MFN tariff:6.5%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

Methyl 2-hydroxy-1-naphthoate الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1168496-25g
Methyl 2-hydroxy-1-naphthoate
947-65-9 98%
25g
¥2149.00 2024-04-24
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1168496-1g
Methyl 2-hydroxy-1-naphthoate
947-65-9 98%
1g
¥132.00 2024-04-24
Apollo Scientific
OR16006-25g
Methyl 2-hydroxynaphthalene-1-carboxylate
947-65-9 98%
25g
£389.00 2025-02-19
Chemenu
CM141316-5g
Methyl-2-hydroxy-1-naphthalene carboxylate
947-65-9 95%
5g
$122 2021-08-05
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M71820-1g
Methyl 2-hydroxy-1-naphthoate
947-65-9 95%
1g
¥106.0 2024-07-19
eNovation Chemicals LLC
D911921-25g
Methyl 2-Hydroxy-1-naphthoate
947-65-9 95%
25g
$565 2023-08-31
Ambeed
A223222-10g
Methyl 2-hydroxy-1-naphthoate
947-65-9 95%
10g
$135.0 2024-05-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-VF941-5g
Methyl 2-hydroxy-1-naphthoate
947-65-9 95+%
5g
988.0CNY 2021-07-14
Chemenu
CM141316-5g
Methyl-2-hydroxy-1-naphthalene carboxylate
947-65-9 95%
5g
$*** 2023-05-29
Ambeed
A223222-5g
Methyl 2-hydroxy-1-naphthoate
947-65-9 95%
5g
$68.0 2024-05-28

Methyl 2-hydroxy-1-naphthoate طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Potassium bicarbonate Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
المراجع
Size-Induced Inversion of Selectivity in the Acylation of 1,2-Diols
Mayr, Stefanie ; Zipse, Hendrik, Chemistry - A European Journal, 2021, 27(72), 18084-18092

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ;  rt; rt
المراجع
Iron(III)-BPsalan Complex Catalyzed Highly Enantioselective Dearomative Chlorination of 2-Hydroxy-1-naphthoates
Zhou, Yi-Ming; Ping, Yuan-Ji; Xu, Zhen-Jiang ; Che, Chi-Ming, Asian Journal of Organic Chemistry, 2021, 10(3), 674-678

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Potassium bicarbonate Solvents: Dimethylformamide ;  rt; 21 h, rt
1.2 Reagents: Water ;  rt
المراجع
Design and synthesis of a series of L-trans-4-substituted prolines as selective antagonists for the ionotropic glutamate receptors including functional and X-ray crystallographic studies of new subtype selective kainic acid receptor subtype 1 (Gluk1) antagonist (2S,4R)-4-(2-carboxyphenoxy)pyrrolidine-2-carboxylic acid
Krogsgaard-Larsen, Niels; Delgar, Claudia G.; Koch, Karina; Brown, Patricia M. G. E.; Moeller, Charlotte; et al, Journal of Medicinal Chemistry, 2017, 60(1), 441-457

طريقة الإنتاج 4

رد فعل الشرط
1.1 Reagents: Manganese triacetate Solvents: Acetic acid
1.2 Solvents: Benzene
المراجع
Synthesis of 2-hydroxy-1-naphthoic acid derivatives by oxidative cyclization of esters of 5-aryl-3-oxopentanoic acid by manganese(III) and cerium(IV) salts
Citterio, Attilio; Pesce, Luca; Sebastiano, Roberto; Santi, Roberto, Synthesis, 1990, (2), 142-4

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Potassium bicarbonate Solvents: Dimethylformamide ;  24 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  rt
المراجع
Size-Driven Inversion of Selectivity in Esterification Reactions: Secondary Beat Primary Alcohols
Mayr, Stefanie ; Marin-Luna, Marta ; Zipse, Hendrik, Journal of Organic Chemistry, 2021, 86(4), 3456-3489

طريقة الإنتاج 6

رد فعل الشرط
المراجع
Synthesis and structure-activity relationship of (1-halo-2-naphthyl) carbamate-based inhibitors of KIAA1363 (NCEH1/AADACL1)
Shreder, Kevin R.; Lin, Emme C. K.; Wu, Jiangyue; Cajica, Julia; Amantea, Christopher M.; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(17), 5748-5751

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Potassium carbonate Catalysts: Tris(2,2′-bipyridyl)ruthenium(II) chloride Solvents: Methanol ;  24 h, rt
1.2 Reagents: Water ;  rt
المراجع
Visible Light-Promoted Photocatalytic C-5 Carboxylation of 8-Aminoquinoline Amides and Sulfonamides via a Single Electron Transfer Pathway
Sen, Chiranjit; Sahoo, Tapan; Singh, Harshvardhan; Suresh, Eringathodi ; Ghosh, Subhash Chandra, Journal of Organic Chemistry, 2019, 84(16), 9869-9896

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Sodium bicarbonate Solvents: Acetone ;  rt; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
المراجع
Asymmetric Alkynylation of β-Ketoesters and Naphthols Promoted by New Chiral Biphenylic Iodanes
Companys, Simon; Peixoto, Philippe A.; Bosset, Cyril; Chassaing, Stefan; Miqueu, Karinne; et al, Chemistry - A European Journal, 2017, 23(54), 13309-13313

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Sodium methoxide Solvents: Methanol
المراجع
The naphth[1,2-d]isoxazolium cation reactions with nucleophilic species
Rahman, Syed A.; Kabli, Reda A.; El-Tahir, Abdullah B., Journal of the Indian Chemical Society, 1987, 64(8), 483-5

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Potassium bicarbonate Solvents: Dimethylformamide ;  > 1 min, rt
1.2 rt → 40 °C
المراجع
A simple and effective method for chemoselective esterification of phenolic acids
Guo, Wei; Li, Junfei; Fan, Ningjuan; Wu, Weiwei; Zhou, Peiwen; et al, Synthetic Communications, 2005, 35(1), 145-152

طريقة الإنتاج 11

رد فعل الشرط
المراجع
Design, synthesis and biological evaluation of regioisomers of 666-15 as inhibitors of CREB-mediated gene transcription
Xie, Fuchun; Li, Bingbing X.; Xiao, Xiangshu, Bioorganic & Medicinal Chemistry Letters, 2017, 27(4), 994-998

طريقة الإنتاج 12

رد فعل الشرط
المراجع
Aromatic hydroxycarboxylic acid alkyl esters
, Federal Republic of Germany, , ,

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: 1H-Benzotriazole ,  Thionyl chloride Solvents: Tetrahydrofuran ;  45 min, rt
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Sodium hydride Solvents: Tetrahydrofuran ;  30 min, rt; 30 min, rt
المراجع
Direct synthesis of esters and amides from unprotected hydroxyaromatic and -aliphatic carboxylic acids
Katritzky, Alan R.; Singh, Sanjay K.; Cai, Chunming; Bobrov, Sergey, Journal of Organic Chemistry, 2006, 71(9), 3364-3374

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
المراجع
Chemoselective protection of carboxylic acid as methyl ester: a practical alternative to diazomethane protocol
Chakraborti, Asit K.; Nandi), Anindita Basak; Grover, Vikas, Journal of Organic Chemistry, 1999, 64(21), 8014-8017

طريقة الإنتاج 15

رد فعل الشرط
المراجع
Preparation of (hydroxyalkyl)arylamides as HIV protease inhibitors
, World Intellectual Property Organization, , ,

طريقة الإنتاج 16

رد فعل الشرط
المراجع
Preparation of HIV protease inhibitors
, World Intellectual Property Organization, , ,

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: p-Toluenesulfonic acid Solvents: Pyridine ;  24 h, rt
المراجع
Naphthyl ester synthesis using 1,3-dicyclohexylcarbodiimide
Zengin, Gulay; Huffman, John W., Synthesis, 2004, (12), 1932-1934

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: Hydrochloric acid Solvents: Methanol ;  4 h, reflux
المراجع
Synthesis of 3-methoxy-2-(1,3,4-oxadiazolyl,1,3,4-thiadiazolyl and 1,2,4-triazolyl)naphtho[2,1-b]furans of biological interest
Giri, Sanjeevkumar; Basavaraja, K. M., Journal of Chemical and Pharmaceutical Research, 2012, 4(5), 2643-2648

طريقة الإنتاج 19

رد فعل الشرط
1.1 Reagents: Potassium carbonate ;  overnight, 60 °C
المراجع
Development of a Photolabile Carbonyl-Protecting Group Toolbox
Yang, Haishen; Zhang, Xin; Zhou, Lei; Wang, Pengfei, Journal of Organic Chemistry, 2011, 76(7), 2040-2048

طريقة الإنتاج 20

رد فعل الشرط
1.1 Reagents: Sodium bicarbonate Solvents: Acetone ;  1 h, reflux; reflux → rt
1.2 Reagents: Water
المراجع
N-Phenylpiperidinylbutyl naphthalenecarboxamides as tachykinin receptor antagonists
, World Intellectual Property Organization, , ,

Methyl 2-hydroxy-1-naphthoate Raw materials

Methyl 2-hydroxy-1-naphthoate Preparation Products

الموردين الموصى بهم
Suzhou Senfeida Chemical Co., Ltd
(CAS:947-65-9)METHYL 2-HYDROXY-1-NAPHTHOATE
sfd6217
نقاء:99.9%
كمية:200kg
الأسعار ($):استفسار
Amadis Chemical Company Limited
(CAS:947-65-9)Methyl 2-hydroxy-1-naphthoate
A845089
نقاء:99%
كمية:25g
الأسعار ($):303.0